2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro and nitro group attached to a benzene ring, along with a pyridin-2-ylmethyl group and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group, followed by chlorination to add the chloro group. The pyridin-2-ylmethyl group is then introduced through a nucleophilic substitution reaction, and the final step involves the formation of the sulfonamide group through a reaction with a sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. The use of catalysts and solvents is also common to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The sulfonamide group can participate in substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitropyridine
- 2-chloro-3-nitropyridine
- 2-chloro-4-nitropyridine
- 2-chloro-5-nitropyrimidine
Uniqueness
What sets 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where these properties are desired .
Properties
IUPAC Name |
2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4S/c13-11-5-4-10(16(17)18)7-12(11)21(19,20)15-8-9-3-1-2-6-14-9/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXCYWYUFODARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386638 |
Source
|
Record name | 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5784-58-7 |
Source
|
Record name | 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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